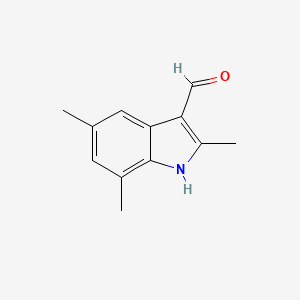

2,5,7-Trimethyl-1H-indole-3-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

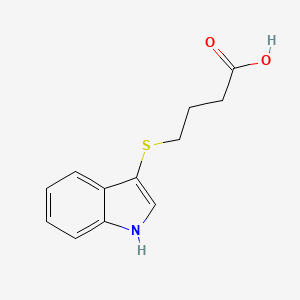

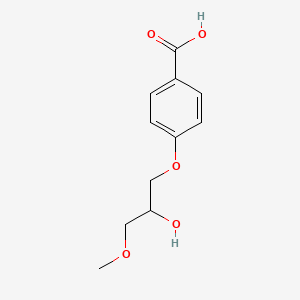

2,5,7-Trimethyl-1H-indole-3-carbaldehyde is a specialty product for proteomics research . It has a molecular formula of C12H13NO and a molecular weight of 187.24 .

Synthesis Analysis

1H-Indole-3-carbaldehyde and its derivatives, including 2,5,7-Trimethyl-1H-indole-3-carbaldehyde, are essential and efficient chemical precursors for generating biologically active structures . They are ideal precursors for the synthesis of active molecules .Molecular Structure Analysis

The molecular structure of 2,5,7-Trimethyl-1H-indole-3-carbaldehyde is based on the indole skeleton, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .Chemical Reactions Analysis

1H-Indole-3-carbaldehyde and its derivatives are involved in multicomponent reactions (MCRs), which are one-step convergent and sustainable strategies wherein more than two starting materials combine through covalent bonds to afford a single product . These reactions are generally high-yielding, operationally friendly, time- and cost-effective .Aplicaciones Científicas De Investigación

2,5,7-Trimethyl-1H-indole-3-carbaldehyde: A Comprehensive Analysis of Scientific Research Applications:

Pharmaceutical Synthesis

2,5,7-Trimethyl-1H-indole-3-carbaldehyde serves as a key precursor in the synthesis of various biologically active compounds. Its derivatives are explored for the treatment of cancer cells, microbes, and different types of disorders in the human body due to their significant biological properties .

Catalysis

This compound is utilized in catalysis, particularly in multicomponent reactions (MCRs). MCRs are valuable for accessing complex molecules, and 2,5,7-Trimethyl-1H-indole-3-carbaldehyde derivatives play a crucial role in these reactions to produce bioactive structures .

Molecular Diversity

The molecular diversity of 1H-indole-3-carbaldehyde derivatives is vast. They are important and effective chemical precursors for generating bioactive structures. The applications span from sustainable multicomponent reactions to the assembly of pharmaceutically interesting scaffolds .

Cycloaddition Reactions

Indoles like 2,5,7-Trimethyl-1H-indole-3-carbaldehyde are versatile building blocks in cycloaddition reactions. These reactions lead to the formation of biologically important indole derivatives such as carbazoles, pyrrolo[2,3-b]indoles, azepine derivatives, indolizidines, and cyclohepta diindoles .

Direcciones Futuras

Propiedades

IUPAC Name |

2,5,7-trimethyl-1H-indole-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-7-4-8(2)12-10(5-7)11(6-14)9(3)13-12/h4-6,13H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYJNXZAUUKBQKU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(=C(N2)C)C=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5,7-Trimethyl-1H-indole-3-carbaldehyde | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3-Dimethyl-5-{[(tetrahydro-furan-2-ylmethyl)-amino]-methyl}-1,3-dihydro-benzoimidazol-2-one](/img/structure/B1308911.png)

![5-{[(Furan-2-ylmethyl)-amino]-methyl}-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one](/img/structure/B1308915.png)

![N-[4-(2-Bromo-ethoxy)-phenyl]-acetamide](/img/structure/B1308922.png)

![C-[1-(4-Fluoro-phenyl)-cyclopentyl]-methylamine](/img/structure/B1308936.png)

![2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic acid](/img/structure/B1308951.png)